Cas no 19622-83-4 (Margetine Lycoricidine)

Margetine Lycoricidine structure
Margetine Lycoricidine structure
Productnaam:Margetine Lycoricidine
CAS-nummer:19622-83-4
MF:C14H13NO6
MW:291.256124258041
CID:908269
PubChem ID:434381

Margetine Lycoricidine Chemische en fysische eigenschappen

Naam en identificatie

    • Margetine Lycoricidine
    • 2α,3β,4β-Trihydroxy-2,3,4,4aβ,5,6-hexahydro[1,3]dioxolo[4,5-j]phenanthridine-6-one
    • (+)-licoricidine
    • (+)-Lycoricidin
    • (+)-Lycoricidine
    • (4aR)-2t,3c,4c-trihydroxy-(4ar)-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
    • 7-deoxynarciclasine
    • 7-deoxy-narciclasine
    • lycoricidine
    • (2S)-3,4,4aβ,5-Tetrahydro-2,3β,4β-trihydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
    • (2S)-2α,3β,4β-Trihydroxy-2,3,4,4aβ-tetrahydro[1,3]dioxolo[4,5-j]phenanthridine-6(5H)-one
    • 2alpha,3beta,4beta-Trihydroxy-2,3,4,4abeta,5,6-hexahydro[1,3]dioxolo[4,5-j]phenanthridine-6-one
    • cid_434381
    • ZINC00897590
    • NSC349155
    • 2,3,4-tris(oxidanyl)-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
    • 2,3,4-trihydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
    • SCHEMBL13153861
    • Neuro_000179
    • PD011468
    • NSC-349155
    • B844009K069
    • 19622-83-4
    • CHEMBL1728514
    • MARGETINE
    • SMR001565429
    • BDBM93925
    • MLS002701836
    • DEOXYNARCICLASINE
    • InChI=1/C14H13NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h1-3,8,11-13,16-18H,4H2,(H,15,19)/t8-,11+,12+,13-/m0/s1
    • NSC 349155
    • CHEMBL487798
    • (2S,3R,4S,4aR)-2,3,4-trihydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
    • CS-0896135
    • (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 3,4,4a,5-tetrahydro-2,3,4-trihydroxy-, (2S-(2alpha,3beta,4beta,4abeta))-
    • Q27107264
    • HY-N12250
    • DTXSID10173299
    • C08531
    • YYDLFVZOIDOGSO-KKBFJBPOSA-
    • [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 3,4,4a,5-tetrahydro-2,3,4-trihydroxy-, (2S,3R,4S,4aR)-
    • YYDLFVZOIDOGSO-KKBFJBPOSA-N
    • SCHEMBL13271851
    • CHEBI:6600
    • MLSMR
    • Inchi: InChI=1S/C14H13NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h1-3,8,11-13,16-18H,4H2,(H,15,19)
    • InChI-sleutel: YYDLFVZOIDOGSO-UHFFFAOYSA-N
    • LACHT: C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O

Berekende eigenschappen

  • Exacte massa: 291.07400
  • Monoisotopische massa: 291.074287
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 0
  • Complexiteit: 494
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 108
  • XLogP3: -1.4

Experimentele eigenschappen

  • Dichtheid: 1.72
  • Kookpunt: 677.6°C at 760 mmHg
  • Vlampunt: 363.6°C
  • Brekindex: 1.754
  • PSA: 108.25000
  • LogboekP: -0.66420

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